molecular formula C10H12O3S B3058197 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- CAS No. 88356-97-2

2-Propanone, 1-[4-(methylsulfonyl)phenyl]-

Cat. No. B3058197
CAS RN: 88356-97-2
M. Wt: 212.27 g/mol
InChI Key: YWQOZTXVLHNXQX-UHFFFAOYSA-N
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Description

“2-Propanone, 1-[4-(methylsulfonyl)phenyl]-” is a chemical compound with the molecular formula C10H12O3S . It is a derivative of 2-Propanone, where a phenyl group with a methylsulfonyl substituent is attached .


Synthesis Analysis

The synthesis of this compound involves a reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. The product is then dissolved in tert-butanol and trichloromethane, cooled to 0 °C, and an aqueous solution of OXONE is added dropwise .


Molecular Structure Analysis

The molecular structure of “2-Propanone, 1-[4-(methylsulfonyl)phenyl]-” consists of a 2-propanone (acetone) backbone with a phenyl ring substituted with a methylsulfonyl group . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide. The reaction solution is then diluted with EA, and the organic phase is separated from the aqueous phase .

Mechanism of Action

Target of Action

Similar compounds with a methylsulfonylphenyl group have been found to exhibit various biological activities . These activities suggest that the compound could interact with multiple receptors, contributing to its potential therapeutic effects.

Mode of Action

Compounds with similar structures have been found to exhibit antibacterial activity . This suggests that 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- might interact with its targets, leading to changes that inhibit the growth or function of certain bacteria.

Result of Action

Based on the antibacterial activity observed in similar compounds , it can be hypothesized that this compound may lead to the inhibition of bacterial growth or function.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

1-(4-methylsulfonylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOZTXVLHNXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633065
Record name 1-[4-(Methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88356-97-2
Record name 1-[4-(Methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared by the procedures described in experiments 27a and 27b, replacing 4-methylsulfanyl-benzaldehyde with 4-methanesulfonyl-benzaldehyde (31a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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